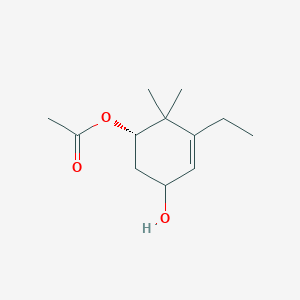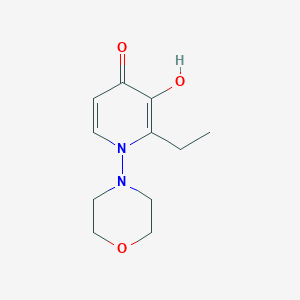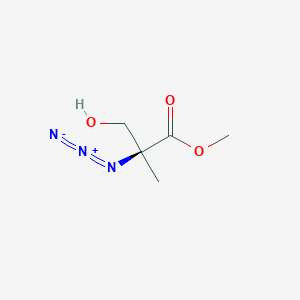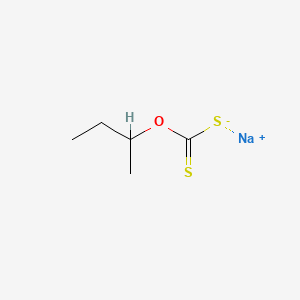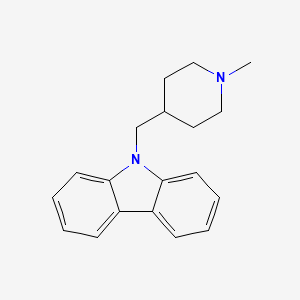
Carbazole, 9-(1-methyl-4-piperidyl)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 9-(1-methyl-4-piperidyl)methyl-: is a chemical compound belonging to the carbazole family, which consists of tricyclic aromatic heterocyclic organic compounds. This specific compound features a carbazole core with a 1-methyl-4-piperidyl group attached at the 9-position. Carbazoles are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Borsche-Drechsel Cyclization: This classic method involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. The final step involves oxidation using red lead to obtain carbazole.
Bucherer Carbazole Synthesis: This method uses naphthol and an aryl hydrazine to synthesize carbazole.
Graebe-Ullmann Reaction: Another method for synthesizing carbazole involves the reaction of phenylhydrazine with an aryl halide in the presence of a copper catalyst.
Industrial Production Methods: Carbazole is primarily produced as a byproduct during the distillation of coal tar. It concentrates in the anthracene distillate and must be removed before anthraquinone production. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures.
Types of Reactions:
Oxidation: Carbazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert carbazole into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Typical reagents include halogens, alkyl halides, and acyl chlorides.
Major Products Formed:
Oxidation: Carbazole-3-carboxylic acid, carbazole-9-carboxylic acid.
Reduction: Tetrahydrocarbazole.
Substitution: 3-alkylcarbazole, 9-alkylcarbazole.
Scientific Research Applications
Chemistry: Carbazole derivatives are used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. Biology: Carbazole compounds have been studied for their antimicrobial and antifungal properties. Medicine: Some carbazole derivatives exhibit anticancer and anti-inflammatory activities. Industry: Carbazole and its derivatives are used in the production of high-performance polymers and electronic materials.
Mechanism of Action
The mechanism by which carbazole derivatives exert their effects depends on their specific structure and functional groups. For example, carbazole-3-carboxylic acid may inhibit certain enzymes or receptors, leading to its biological activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its application.
Comparison with Similar Compounds
Indole: A simpler heterocyclic compound with similar biological activities.
Benzimidazole: Another tricyclic compound with applications in medicine and industry.
Quinoline: A structurally related compound used in antimalarial drugs.
Uniqueness: Carbazole, 9-(1-methyl-4-piperidyl)methyl-, stands out due to its specific structural features and the presence of the piperidyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
60706-50-5 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
9-[(1-methylpiperidin-4-yl)methyl]carbazole |
InChI |
InChI=1S/C19H22N2/c1-20-12-10-15(11-13-20)14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-9,15H,10-14H2,1H3 |
InChI Key |
RYVZARHYJPCFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


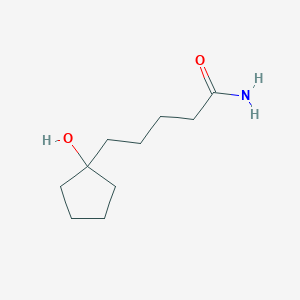
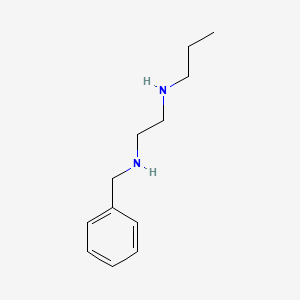
![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)
![Acetamide,N-(2-oxoethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B15350238.png)
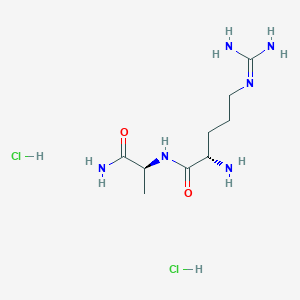

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-fluorophenyl)-](/img/structure/B15350258.png)
![Glycerol,[1,3-14c]](/img/structure/B15350263.png)
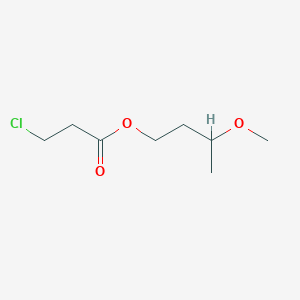
![6,7-Dimethyl-2,3,4,6-tetrahydropyrido[3,4-B]pyrazin-5(1H)-one](/img/structure/B15350270.png)
